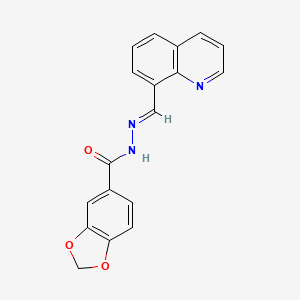![molecular formula C12H9N3S B5536776 4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)
4-[(2-pyrimidinylthio)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(2-pyrimidinylthio)methyl]benzonitrile" belongs to a class of chemicals that are significant due to their potential biological activities and applications in various fields of chemistry and material science. Compounds with similar pyrimidinyl and benzonitrile moieties have been explored for their roles in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves several key steps, including methylation, cyclization, and condensation reactions. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a compound with a structure related to our compound of interest, demonstrates the complexity of synthesizing such molecules. This process includes methylation of 2-thiouracil, followed by reaction with para-aminobenzonitrile under solvent-free conditions and subsequent chlorination (Ju Xiu-lia, 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, reveals complex interactions and conformations. The analysis includes X-ray diffraction studies showing disorder in the crystal structure, cis orientations of triazene moieties, and van der Waals interactions influencing the packing of the crystals (S. Moser, V. Bertolasi, K. Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds showcase their reactivity and interaction with various reagents. For example, the synthesis and reactions of 5-methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one involved bromomethylation and methylation steps, highlighting the reactivity of the pyrimidine moiety and its potential for further chemical modifications (A. Kysil, Z. Voitenko, J. Wolf, 2008).
科学的研究の応用
DNA Methylation and Carcinogen Exposure
Research by Bollati et al. (2007) investigated the impact of low-level exposure to benzene, a compound structurally related to "4-[(2-pyrimidinylthio)methyl]benzonitrile", on DNA methylation patterns in healthy subjects. The study found that airborne benzene exposure was associated with significant reductions in DNA methylation in LINE-1 and AluI repetitive elements, indicating altered epigenetic patterns similar to those observed in malignant cells, highlighting benzene's potential as a low-level carcinogen through epigenetic modulation (Bollati et al., 2007).
Endocrine Disruption by UV Filters
A study by Valle-Sistac et al. (2016) measured the concentrations of benzophenone-type UV filters, commonly used in sunscreens and personal care products, in human placenta samples. This study provided evidence of the transplacental transfer of these compounds, potentially exposing fetuses to endocrine-disrupting chemicals (Valle-Sistac et al., 2016).
Pharmacokinetics of NMDA Receptor Antagonists
Garner et al. (2015) characterized the pharmacodynamic and pharmacokinetic properties of CERC-301, a compound acting on the NMDA receptor, which is a receptor type that could theoretically be affected by the actions of "4-[(2-pyrimidinylthio)methyl]benzonitrile" analogs. The study's findings support the development of NMDA receptor antagonists for therapeutic use, demonstrating the importance of understanding the systemic effects of chemical exposure on neurotransmission (Garner et al., 2015).
Toxic Volatile Organic Chemicals from E-Cigarettes
Rubinstein et al. (2018) explored the exposure of adolescents to toxic volatile organic chemicals (VOCs) from e-cigarettes, revealing the presence of carcinogenic compounds. While not directly studying "4-[(2-pyrimidylthio)methyl]benzonitrile", this research underscores the health risks associated with exposure to various organic compounds, including potential analogs, in everyday products (Rubinstein et al., 2018).
特性
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-2-4-11(5-3-10)9-16-12-14-6-1-7-15-12/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKRVNMWQKOMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)
![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)
![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)
![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)
![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)
![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)